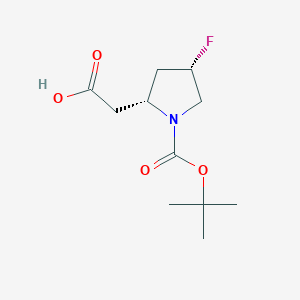

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline

Description

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline (CAS: 441716-22-9) is a specialized amino acid derivative used in peptide synthesis and pharmaceutical research. Its empirical formula is C₁₁H₁₈FNO₄, with a molecular weight of 247.26 g/mol . The compound features:

- A 6-membered beta-homoproline ring, expanded from the traditional 5-membered proline structure, enhancing conformational flexibility.

- A cis-4-fluoro substituent, which introduces steric and electronic effects critical for modulating peptide backbone geometry and interactions.

- An N-tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine during solid-phase peptide synthesis (SPPS) .

This compound’s unique structure makes it valuable for designing peptides with enhanced metabolic stability, target binding, or solubility profiles.

Properties

IUPAC Name |

2-[(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASMYJSLVLZJBR-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-t-BOC-cis-4-Fluoro-L-beta-Homoproline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Conformational Effects on Reactivity

The cis-4-fluoro substituent induces unique pyrrolidine ring puckering (exo/endo preferences), altering nucleophilicity and steric accessibility:

-

Exo Pucker Bias : The fluorine atom at C4 stabilizes the exo conformation, shortening the distance between carbonyl groups (n→π* interactions) and enhancing electrophilicity at the carboxylic acid group .

-

Steric Hindrance : The β-homoproline extension increases steric bulk at the α-carbon, reducing reaction rates in nucleophilic substitutions (e.g., peptide couplings) .

Comparative Reactivity with Analogues

The fluorine and β-homo modifications differentiate its reactivity from related proline derivatives:

Degradation and Stability

Scientific Research Applications

Organic Synthesis

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline serves as a crucial building block in the synthesis of complex organic compounds. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the construction of intricate molecular architectures. The incorporation of the fluorine atom introduces unique electronic properties that can influence the reactivity and selectivity of subsequent reactions.

Key Applications:

- Synthesis of Peptides: The compound is utilized in peptide synthesis, where its structural characteristics help in forming stable peptide bonds.

- Combinatorial Chemistry: It is employed in generating combinatorial libraries for drug discovery, allowing researchers to explore a wide range of biologically active compounds.

Medicinal Chemistry

The fluorinated nature of this compound enhances its potential as a therapeutic agent. Studies have indicated that derivatives of this compound exhibit significant biological activity, particularly in inhibiting specific enzymes involved in disease pathways.

Therapeutic Applications:

- Enzyme Inhibition: Research has shown that this compound can inhibit human transglutaminase 2, an enzyme implicated in fibrotic diseases and cancer. This inhibition can lead to the development of novel treatments for these conditions.

- Drug Development: Its derivatives are being explored for their potential to treat various diseases, including inflammatory disorders and cancers, due to their ability to modulate biological pathways effectively .

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme interactions and mechanisms. The incorporation of fluorine allows for enhanced tracking and characterization of molecular interactions through techniques such as NMR spectroscopy.

Research Insights:

- Structural Biology: The compound serves as a structural label in solid-state NMR studies, aiding in the understanding of protein-ligand interactions .

- Mechanistic Studies: Its role as an enzyme inhibitor provides insights into the catalytic mechanisms of various enzymes, contributing to the broader understanding of metabolic pathways .

Comparison with Related Compounds

To highlight the uniqueness and applicability of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Applications |

|---|---|---|

| L-beta-homoproline | Unprotected form; used as a basic building block | General organic synthesis |

| N-t-BOC-L-proline | Simpler derivative without fluorine; widely used | Peptide synthesis |

| N-t-BOC-4-Oxo-L-proline | Contains an oxo group; used for different synthetic pathways | Diverse organic reactions |

| This compound | Fluorinated derivative; alters reactivity and selectivity | Medicinal chemistry applications |

Mechanism of Action

The mechanism of action of N-t-BOC-cis-4-Fluoro-L-beta-Homoproline involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical processes .

Comparison with Similar Compounds

Research Findings and Trends

- Conformational Studies : NMR and X-ray analyses show that the 6-membered homoproline ring adopts a chair-like conformation , distinct from the envelope conformation of 5-membered prolines. This affects peptide folding and ligand-receptor interactions .

- Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 enzymes, as demonstrated in in vitro assays comparing fluorinated and hydroxylated proline derivatives .

Biological Activity

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline is a fluorinated derivative of the amino acid homoproline, notable for its unique structural properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of protein interactions and enzyme inhibition.

Structural Characteristics

This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. The presence of a fluorine atom at the 4-position of the proline ring significantly influences its conformational dynamics and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈FNO₃ |

| Molecular Weight | 253.29 g/mol |

| Synthesis Method | Multi-step synthesis involving allylation and deprotection |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, making it a candidate for drug development. Its fluorinated structure alters the electronic properties of the compound, enhancing binding affinity to target enzymes. For instance, studies have shown that fluorination can modulate interactions between peptide bonds and neighboring residues, impacting enzyme activity and stability .

Protein Folding and Stability

The incorporation of this compound into peptide sequences has been shown to influence protein folding kinetics. The fluorine atom affects the cis-trans isomerization of prolyl residues, which is crucial for proper protein conformation. This modification can lead to increased stability in certain peptides, thereby enhancing their biological function .

Case Studies

- Opioid Receptor Affinity : In a study involving the tetrapeptide endomorphin-1, substituting natural proline with β-homoproline derivatives resulted in a significant increase in μ-opioid receptor affinity. The analogue containing this compound showed improved resistance to enzymatic hydrolysis compared to its non-fluorinated counterparts .

- Cardiovascular Applications : Another investigation highlighted the use of β-homoproline derivatives in enhancing the inhibitory activity against bradykinin cleavage by aminopeptidases. The introduction of this compound into these dipeptides resulted in a 500-fold increase in activity, showcasing its potential as a therapeutic agent against cardiovascular diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Conformational Flexibility : The presence of fluorine alters the pucker of the pyrrolidine ring, affecting dihedral angles critical for peptide bond interactions. This change can enhance or inhibit enzyme binding depending on the target .

- Electronic Effects : The electron-withdrawing nature of fluorine modifies the electronic landscape around the peptide bond, influencing its reactivity and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-t-BOC-cis-4-Fluoro-L-beta-Homoproline, and which reagents are critical for maintaining stereochemical integrity?

- Methodological Answer : The synthesis typically involves sequential protection, fluorination, and cyclization steps. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amine, followed by fluorination at the 4-position using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. Maintaining the cis configuration requires careful control of reaction conditions (e.g., low temperature, anhydrous solvents). A key step involves reducing intermediates with agents like DIBAH (diisobutylaluminum hydride) to preserve stereochemistry, as demonstrated in the synthesis of analogous Boc-protected fluoroproline derivatives . Purification via flash chromatography or HPLC ensures enantiomeric purity (>93–97% as reported in comparable studies) .

Q. How is the cis configuration at the 4-position confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. The -NMR coupling constants ( and ) distinguish cis and trans isomers, with smaller values (e.g., <5 Hz) indicating cis stereochemistry. -NMR further confirms fluorine placement, while X-ray crystallography provides definitive structural validation. For example, in related fluoroproline derivatives, X-ray data revealed ring puckering and fluorine positioning .

Advanced Research Questions

Q. What strategies mitigate epimerization during synthesis, and how can fluorination efficiency be optimized?

- Methodological Answer : Epimerization is minimized by avoiding harsh acidic/basic conditions during deprotection. Microwave-assisted synthesis and low-temperature reactions (e.g., -30°C) reduce racemization risks . Fluorination efficiency depends on electrophilic fluorinating agents (e.g., NFSI) and catalysts like Ru complexes. Kinetic studies using LC-MS or NMR track fluorination progress, with optimal yields (>90%) achieved under inert atmospheres .

Q. How does the 4-fluoro substituent influence peptide conformational dynamics, and what experimental approaches analyze these effects?

- Methodological Answer : The fluorine atom induces stereoelectronic effects, favoring C<sup>γ</sup>-endo ring puckering in proline, which stabilizes specific peptide secondary structures (e.g., polyproline helices). Circular Dichroism (CD) and 2D-NMR (e.g., NOESY) map conformational changes. For instance, fluoroproline derivatives in model peptides showed altered helix stability compared to non-fluorinated analogs . Molecular dynamics simulations further correlate fluorine-induced rigidity with biological activity .

Data Contradiction and Reproducibility

Q. How do discrepancies in reported purity levels impact reproducibility, and what methodological considerations are recommended?

- Methodological Answer : Purity variations (e.g., 93% vs. >97% in similar compounds) arise from differences in purification techniques (HPLC vs. recrystallization) or analytical methods (HPLC area% vs. qNMR). To ensure reproducibility, researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.